molecular formula C25H27N3O3S B13840202 N-Oxo Brexpiprazole

N-Oxo Brexpiprazole

Cat. No.: B13840202
M. Wt: 449.6 g/mol
InChI Key: HTKVOWLJKSZHCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

N-Oxo Brexpiprazole undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to their oxidized forms.

    Reduction: Reduction of functional groups to their reduced forms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include potassium carbonate, sodium carbonate, and N,N-dimethylacetamide . The reactions are typically carried out at elevated temperatures to ensure complete conversion and high yield .

Major Products Formed

The major products formed from these reactions include intermediates such as spiro-tosyl salts and the final product, Brexpiprazole .

Scientific Research Applications

Therapeutic Applications

1.1 Schizophrenia Treatment
Brexpiprazole has been approved for the treatment of schizophrenia in both adults and pediatric patients aged 13 to 17 years. The mechanism involves partial agonist activity at serotonin 5-HT1A and dopamine D2 receptors, along with antagonist activity at serotonin 5-HT2A receptors . Research indicates that N-Oxo Brexpiprazole may enhance the efficacy of treatment regimens by modulating these neurotransmitter systems.

1.2 Major Depressive Disorder
this compound is also being investigated as an adjunctive treatment for major depressive disorder. Clinical trials have demonstrated that it can improve outcomes for patients who have not responded adequately to standard antidepressant therapies . The combination of brexpiprazole with selective serotonin reuptake inhibitors (SSRIs) has shown promise in enhancing antidepressant effects, suggesting a synergistic mechanism .

1.3 Agitation in Alzheimer’s Disease
The compound has gained attention for its efficacy in treating agitation associated with Alzheimer’s disease. Recent studies have confirmed that patients receiving brexpiprazole demonstrated significant improvements in agitation symptoms compared to placebo, highlighting its role as a first-line pharmacological intervention for this condition .

Case Studies and Clinical Trials

StudyPopulationInterventionOutcome
Phase II Trial429 adults with major depressive disorderBrexpiprazole + standard antidepressantsImproved response rates compared to placebo
Alzheimer’s Agitation Study345 patients with Alzheimer’s dementiaBrexpiprazole (2 mg or 3 mg) vs placeboSignificant reduction in agitation scores (Cohen-Mansfield Agitation Inventory) at 12 weeks
Combination Therapy StudyAnimal model (social defeat stress)Low-dose brexpiprazole + fluoxetineRapid antidepressant effects observed; enhanced neurotrophic signaling

Safety Profile

This compound has demonstrated a favorable safety profile across various studies, with low incidences of adverse effects leading to discontinuation. The most common side effects reported include sedation and weight gain, typical for atypical antipsychotics .

Properties

Molecular Formula

C25H27N3O3S

Molecular Weight

449.6 g/mol

IUPAC Name

7-[4-[4-(1-benzothiophen-4-yl)-4-oxidopiperazin-4-ium-1-yl]butoxy]-1H-quinolin-2-one

InChI

InChI=1S/C25H27N3O3S/c29-25-9-7-19-6-8-20(18-22(19)26-25)31-16-2-1-11-27-12-14-28(30,15-13-27)23-4-3-5-24-21(23)10-17-32-24/h3-10,17-18H,1-2,11-16H2,(H,26,29)

InChI Key

HTKVOWLJKSZHCJ-UHFFFAOYSA-N

Canonical SMILES

C1C[N+](CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)(C4=C5C=CSC5=CC=C4)[O-]

Origin of Product

United States

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